molecular formula C18H16N2O2 B1390617 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2H-indazole-3-carboxylic acid CAS No. 1197238-45-1

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2H-indazole-3-carboxylic acid

Cat. No. B1390617
CAS RN: 1197238-45-1
M. Wt: 292.3 g/mol
InChI Key: PHBVFAFYPLRGRS-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2H-indazole-3-carboxylic acid, also known as THNICA, is an organic compound which has been studied for its potential applications in science and industry. It is an indazole derivative, containing a nitrogen atom and a carboxylic acid group, and is a member of the tetrahydronaphthalene family. THNICA is of interest due to its various pharmacological properties, and its ability to act as a synthetic intermediate. In particular, it has been studied for its potential use in drug design, as a potential drug target, and as a reagent in organic synthesis.

Scientific Research Applications

Drug Discovery and Development

The core structure of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2H-indazole-3-carboxylic acid is a valuable scaffold in medicinal chemistry. Its indazole ring mimics the amide bond, which is a common feature in many bioactive molecules . This compound can be used to synthesize various derivatives that may act as potential therapeutic agents. For instance, modifications of this compound have led to the development of drugs with anticonvulsant, antibiotic, and anticancer properties .

Synthetic Cannabinoid Receptor Agonists

Similar to other synthetic cannabinoids, derivatives of this compound, such as MDMB-4en-PINACA, have been identified as synthetic cannabinoid receptor agonists . These compounds are studied for their binding affinity to cannabinoid receptors, which can lead to insights into the treatment of pain, inflammation, and other conditions.

Organic Synthesis

The compound serves as a starting material or intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it suitable for various chemical transformations, which are essential in the synthesis of diverse organic compounds .

Supramolecular Chemistry

Due to its aromatic character and hydrogen bonding ability, this compound can be used in supramolecular chemistry applications. It can form the basis for the design of new molecular receptors, which are crucial for molecular recognition processes .

Analytical Chemistry

This compound can also be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods .

properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(22)17-14-9-3-4-10-15(14)19-20(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-4,6,8-10,16H,5,7,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBVFAFYPLRGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3C(=C4C=CC=CC4=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2H-indazole-3-carboxylic acid
Reactant of Route 2
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2H-indazole-3-carboxylic acid
Reactant of Route 3
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2H-indazole-3-carboxylic acid
Reactant of Route 4
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2H-indazole-3-carboxylic acid
Reactant of Route 5
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2H-indazole-3-carboxylic acid
Reactant of Route 6
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2H-indazole-3-carboxylic acid

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